molecular formula C15H18N2O5S B13217605 3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B13217605
M. Wt: 338.4 g/mol
InChI Key: XQYKSNBUAJLARQ-WQLSENKSSA-N
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Description

3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidine ring and a trimethoxyphenyl group, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the aminoethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, compounds of the thiazolidinedione class are often investigated for their therapeutic potential. This compound could be explored for its potential use in treating diseases such as diabetes, cancer, or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione would depend on its specific biological activity. Generally, thiazolidinediones are known to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), modulating gene expression and cellular functions. The trimethoxyphenyl group may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another antidiabetic thiazolidinedione.

    Troglitazone: A thiazolidinedione with anti-inflammatory properties.

Uniqueness

3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the aminoethyl group and the trimethoxyphenyl moiety. These features may confer distinct chemical and biological properties compared to other thiazolidinediones.

Properties

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C15H18N2O5S/c1-20-10-6-9(7-11(21-2)13(10)22-3)8-12-14(18)17(5-4-16)15(19)23-12/h6-8H,4-5,16H2,1-3H3/b12-8-

InChI Key

XQYKSNBUAJLARQ-WQLSENKSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)CCN

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

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